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Compound of Interest

Compound Name:
4-Methylhexan-2-amine--hydrogen

chloride (1/1)

Cat. No.: B566098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-methylhexan-2-amine (CAS No: 105-41-9). The document summarizes available

and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for identification,

characterization, and quality control purposes. Detailed experimental protocols for acquiring

such data are also presented.

Chemical Structure and Properties
IUPAC Name: 4-methylhexan-2-amine

Synonyms: 1,3-Dimethylamylamine (DMAA), Methylhexanamine, 2-Amino-4-

methylhexane[1]

Molecular Formula: C₇H₁₇N[2]

Molecular Weight: 115.22 g/mol [3]

Structural Isomerism: 4-methylhexan-2-amine possesses two chiral centers, leading to the

existence of four possible stereoisomers. This can result in complex NMR spectra due to the

presence of diastereomers.[1]
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Spectroscopic Data Summary
The following sections present a summary of the mass spectrometry, nuclear magnetic

resonance, and infrared spectroscopy data for 4-methylhexan-2-amine.

Mass Spectrometry (Electron Ionization)
The mass spectrum of 4-methylhexan-2-amine is characterized by a molecular ion peak and

several distinct fragment ions. The fragmentation pattern is consistent with the structure of an

aliphatic amine.

m/z Relative Intensity (%) Proposed Fragment

115 ~5 [M]⁺ (Molecular Ion)

100 ~15 [M-CH₃]⁺

72 ~10 [M-C₃H₇]⁺

58 ~20 [M-C₄H₉]⁺

44 100 [CH₃CHNH₂]⁺ (Base Peak)

Data is interpreted from the NIST WebBook mass spectrum for 2-Hexanamine, 4-methyl-.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of diastereomers, the experimental NMR spectra of 4-methylhexan-2-

amine can exhibit multiple signals for chemically similar protons and carbons.[1] The following

tables provide predicted ¹H and ¹³C NMR data.

Table 2: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~2.8 - 3.1 m 1H H-2

~1.3 - 1.6 m 1H H-4

~1.1 - 1.4 m 2H H-3, H-5

~1.0 - 1.2 d 3H C2-CH₃

~0.8 - 0.9 t 3H H-6

~0.8 - 0.9 d 3H C4-CH₃

~1.0 - 2.0 br s 2H -NH₂

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

~48-52 C-2

~45-49 C-3

~32-36 C-4

~28-32 C-5

~22-26 C2-CH₃

~19-23 C4-CH₃

~13-17 C-6

Infrared (IR) Spectroscopy
The IR spectrum of 4-methylhexan-2-amine, a primary amine, is expected to show

characteristic absorptions for N-H and C-H bonds.

Table 4: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3370 and ~3290 Medium
N-H asymmetric and

symmetric stretching

~2960-2850 Strong C-H stretching (alkane)

~1620-1580 Medium N-H bending (scissoring)

~1465 Medium C-H bending (CH₂ and CH₃)

~1375 Medium C-H bending (CH₃)

~1250-1020 Medium-Weak C-N stretching

~910-665 Broad, Strong N-H wagging

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Gas Chromatography/Mass Spectrometry (GC/MS)
Sample Preparation: A dilute solution of 4-methylhexan-2-amine is prepared in a volatile

organic solvent such as chloroform or methanol to a concentration of approximately 1

mg/mL.[1]

Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or

equivalent).[1]

GC Conditions:

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

Injector Temperature: 280°C.[1]

Oven Program: Initial temperature of 100°C for 1 minute, ramped to 300°C at a rate of

12°C/min, and held for 9 minutes.[1]
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Injection: 1 µL injection with a split ratio of 20:1.[1]

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Scan Range: 30-550 amu.[1]

Source Temperature: 230°C.[1]

Quadrupole Temperature: 150°C.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10 mg of 4-methylhexan-2-amine is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]

Instrumentation: A 400 MHz NMR spectrometer (or equivalent).[1]

¹H NMR Acquisition:

Pulse Program: Standard 90° pulse.

Spectral Width: -3 to 13 ppm.[1]

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 45 seconds to ensure full relaxation of all protons.[1]

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program.

Spectral Width: 0-220 ppm.

Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As 4-methylhexan-2-amine is a liquid at room temperature, a thin film

can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr)

or sodium chloride (NaCl) salt plates.

Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance

(ATR) accessory can also be used.[1]

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.[1]

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.[1]

Background: A background spectrum of the clean salt plates or ATR crystal is recorded

and subtracted from the sample spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-methylhexan-2-amine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b566098?utm_src=pdf-body-img
https://www.benchchem.com/product/b566098?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. swgdrug.org [swgdrug.org]

2. chembk.com [chembk.com]

3. 1,3-Dimethylamylamine | C7H17N | CID 7753 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. 2-Hexanamine, 4-methyl- [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 4-methylhexan-2-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b566098#spectroscopic-data-nmr-ir-ms-for-4-
methylhexan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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